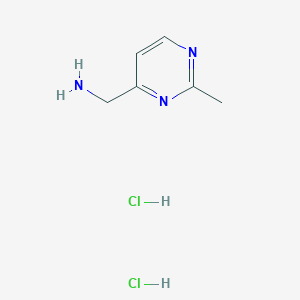

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride typically involves the reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps including nucleophilic substitution and subsequent formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional purification steps to ensure the compound’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidine compounds .

Applications De Recherche Scientifique

Enzyme Inhibition

One of the primary applications of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride is its role as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the nervous system. This inhibition can be significant for developing treatments for conditions like Alzheimer's disease where acetylcholine levels are disrupted.

Biochemical Probes

The compound is also utilized as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to modify protein structures allows researchers to investigate protein dynamics and functions in various biochemical contexts.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development against various diseases.

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures. This finding supports its potential use in treating cognitive disorders related to cholinergic deficits .

Case Study 2: Protein Modification

In proteomics research, this compound was used to modify specific amino acid residues in proteins, facilitating the study of protein folding and stability. The modifications allowed researchers to elucidate structure-function relationships in key metabolic enzymes .

Mécanisme D'action

The mechanism of action of (2-Methylpyrimidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by forming covalent bonds or through non-covalent interactions, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Methylpyrimidin-5-yl)methylamine dihydrochloride

- (2-Methylpyrimidin-6-yl)methylamine dihydrochloride

- (2-Methylpyrimidin-3-yl)methylamine dihydrochloride

Uniqueness

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool in research applications where precise modifications of molecular targets are required .

Activité Biologique

(2-Methylpyrimidin-4-yl)methylamine dihydrochloride is a chemical compound characterized by a pyrimidine ring with a methyl group at the 2-position and a methylamine functional group at the 4-position. This compound, existing as a dihydrochloride salt, enhances its solubility in aqueous solutions, making it suitable for various biochemical applications. Its structural properties suggest potential interactions with biological macromolecules, influencing numerous cellular processes.

The compound has been utilized as a biochemical probe in research to study enzyme interactions and metabolic pathways. It is particularly noted for its role in:

- Enzyme Interactions : The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic pathways related to amine metabolism and neurotransmitter synthesis.

- Cell Signaling Modulation : It has been shown to affect signaling pathways, including cyclic adenosine monophosphate (cAMP) levels and protein kinase A (PKA) activity, which are critical for cellular responses to stimuli.

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes:

- Receptor Binding : The compound can bind to cell surface receptors, initiating intracellular signaling cascades that alter gene expression and cellular function.

- Enzyme Inhibition : It has been reported to inhibit enzymes such as acetylcholinesterase, which is vital for neurotransmitter regulation.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cognitive Enhancement : In animal models, low doses have been associated with improved cognitive function and memory retention.

- Metabolic Pathways : It participates in metabolic pathways involving cytochrome P450 enzymes, leading to the formation of biologically active metabolites.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Substrate for monoamine oxidase; influences neurotransmitter synthesis |

| Signaling Modulation | Affects cAMP and PKA signaling pathways |

| Cognitive Enhancement | Enhances memory retention in rodent models |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Study 1: Cognitive Function in Rodents

In a controlled study, rodents administered with this compound showed significant improvements in memory retention tasks compared to control groups. The study highlighted dose-dependent effects, suggesting optimal dosing for cognitive enhancement.

Case Study 2: Enzyme Interaction Analysis

A biochemical analysis demonstrated that the compound effectively interacts with enzymes involved in amino acid metabolism. This interaction was quantified using kinetic assays, showing that the compound acts as a competitive inhibitor for certain enzyme substrates.

Temporal Effects in Laboratory Settings

Stability studies indicate that this compound maintains its integrity under controlled laboratory conditions over extended periods, suggesting its viability for long-term studies.

Propriétés

IUPAC Name |

(2-methylpyrimidin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUNUNWGFIFNMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.